molecular formula C17H14O B11877539 (4-(Naphthalen-2-yl)phenyl)methanol

(4-(Naphthalen-2-yl)phenyl)methanol

Cat. No.: B11877539
M. Wt: 234.29 g/mol
InChI Key: RESJDADNTJFQNG-UHFFFAOYSA-N
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Description

(4-(Naphthalen-2-yl)phenyl)methanol is an organic compound with the molecular formula C17H14O It consists of a naphthalene ring and a phenyl ring connected through a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Naphthalen-2-yl)phenyl)methanol typically involves the reaction of 2-naphthylmagnesium bromide with benzaldehyde. The reaction proceeds through a Grignard reaction mechanism, where the nucleophilic 2-naphthylmagnesium bromide attacks the electrophilic carbonyl carbon of benzaldehyde, forming an intermediate. This intermediate is then hydrolyzed to yield this compound.

Reaction Conditions:

  • Solvent: Anhydrous ether
  • Temperature: Room temperature
  • Reagents: 2-naphthylmagnesium bromide, benzaldehyde
  • Workup: Hydrolysis with dilute acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(4-(Naphthalen-2-yl)phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) for halogenation or nitration, respectively.

Major Products Formed

    Oxidation: (4-(Naphthalen-2-yl)phenyl)ketone

    Reduction: (4-(Naphthalen-2-yl)phenyl)methane

    Substitution: Halogenated or nitrated derivatives of this compound

Scientific Research Applications

(4-(Naphthalen-2-yl)phenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of (4-(Naphthalen-2-yl)phenyl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (4-(Naphthalen-1-yl)phenyl)methanol
  • (4-(Naphthalen-2-yl)phenyl)ketone
  • (4-(Naphthalen-2-yl)phenyl)methane

Uniqueness

(4-(Naphthalen-2-yl)phenyl)methanol is unique due to the specific positioning of the naphthalene and phenyl rings, which can influence its reactivity and interactions with other molecules. This structural arrangement can result in distinct physical and chemical properties compared to its analogs, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C17H14O

Molecular Weight

234.29 g/mol

IUPAC Name

(4-naphthalen-2-ylphenyl)methanol

InChI

InChI=1S/C17H14O/c18-12-13-5-7-15(8-6-13)17-10-9-14-3-1-2-4-16(14)11-17/h1-11,18H,12H2

InChI Key

RESJDADNTJFQNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)CO

Origin of Product

United States

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